An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: Properties, Reactivity, and Synthetic Potential
An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: Properties, Reactivity, and Synthetic Potential
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-bromophenol (CAS No. 1097778-99-8), a bifunctional aromatic compound of increasing interest to researchers in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document integrates known data with expert analysis derived from structurally analogous compounds. By examining its close isomer, 2-Amino-5-bromophenol, and other related structures, we can construct a robust and scientifically grounded profile of its chemical properties and reactivity. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights necessary for leveraging this versatile building block in their work.
Section 1: Core Molecular Profile and Physicochemical Properties
2-(Aminomethyl)-5-bromophenol is a substituted phenol containing a primary aminomethyl group and a bromine atom. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a halogenated aromatic ring—provides multiple sites for chemical modification, making it a valuable scaffold in the synthesis of complex molecular architectures.
The core properties of 2-(Aminomethyl)-5-bromophenol are summarized below. It is important to note that while some data is reported from suppliers, other values are computationally predicted and should be treated as estimates pending experimental verification.
| Property | Value | Source |
| CAS Number | 1097778-99-8 | [1] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically ≥98% | [2] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 305.8 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 138.7 ± 23.7 °C | [1] |
| InChI Key | LDTJJRBVBKQOLQ-UHFFFAOYSA-N | [2] |
| LogP (Predicted) | 1.50 | [1] |
| Topological Polar Surface Area | 46.25 Ų | [1] |
Section 2: Spectroscopic Analysis (Comparative & Predictive)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Reference Data: Experimental ¹H NMR of 2-Amino-5-bromophenol The ¹H NMR spectrum of the isomer, 2-Amino-5-bromophenol, has been reported as follows (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).[3][4]
Predicted ¹H NMR Spectrum for 2-(Aminomethyl)-5-bromophenol The key structural difference is the presence of a methylene (-CH₂) bridge between the amino group and the aromatic ring. This will fundamentally alter the spectrum:
-
Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals are expected in the aromatic region, similar to the isomer, with coupling patterns dictated by their positions relative to the hydroxyl and aminomethyl groups.
-
Methylene Protons (-CH₂-): A characteristic singlet or a pair of doublets (if prochiral) would appear, likely in the δ 3.5-4.5 ppm range. This signal is the primary diagnostic feature distinguishing it from 2-Amino-5-bromophenol.
-
Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.5 ppm, which may exchange with D₂O.
-
Phenolic Proton (-OH): A broad singlet, often in the δ 5.0-9.0 ppm range, which will also exchange with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Reference Data: Experimental IR of 2-Amino-5-bromophenol The IR spectrum (KBr) shows key peaks at 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹.[3][4] These correspond to O-H and N-H stretches (broad bands above 3200 cm⁻¹), C=C aromatic stretches (~1600-1500 cm⁻¹), and C-O/C-N stretches in the fingerprint region.[5]
Predicted IR Spectrum for 2-(Aminomethyl)-5-bromophenol The spectrum is expected to be similar, but with additional characteristic peaks:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch: Two distinct peaks for the primary amine around 3300-3500 cm⁻¹.[6]
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Key diagnostic peaks for the -CH₂- group will appear between 2850-3000 cm⁻¹.[5]
-
N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-(Aminomethyl)-5-bromophenol stems from the distinct reactivity of its three functional components: the aminomethyl group, the phenolic hydroxyl group, and the brominated aromatic ring.
Caption: Key reactivity sites of 2-(Aminomethyl)-5-bromophenol.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a potent nucleophile and base. Its reactivity is characteristic of primary amines and is a common handle for molecular elaboration.[7]
-
N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides. This is a highly reliable transformation for introducing diverse substituents.[7]
-
N-Alkylation: Can be alkylated using alkyl halides. To avoid over-alkylation, reductive amination with an aldehyde or ketone is the preferred method for synthesizing secondary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
Protocol: General Procedure for N-Acylation
Causality: This protocol uses an acid scavenger (triethylamine) to neutralize the HCl byproduct generated from the acyl chloride, preventing protonation of the starting amine and driving the reaction to completion. The reaction is cooled initially to control the exothermic reaction.
-
Dissolve 2-(Aminomethyl)-5-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography or recrystallization.
Reactivity of the Aromatic Ring
The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups and functionalized with a bromine atom, making it a substrate for two major classes of reactions.
-
Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effects of the -OH and -CH₂NH₂ groups will dominate.[8] The positions ortho and para to the hydroxyl group are highly activated. Synergistic activation from both groups strongly directs incoming electrophiles to the positions ortho to the hydroxyl group.
-
Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the direct formation of C-C, C-N, and C-O bonds, providing a powerful method for constructing complex molecules, particularly biaryl structures relevant in drug discovery.[9]
Section 4: Synthesis Pathways
Synthesis of 2-Amino-5-bromophenol (Validated Protocol)
A common and reliable method for synthesizing 2-Amino-5-bromophenol is through the reduction of the corresponding nitrophenol.[3][10]
Caption: Synthesis of 2-Amino-5-bromophenol via reduction.
Protocol: Reduction of 5-bromo-2-nitrophenol
Causality: This protocol utilizes sodium bisulfite as a mild reducing agent to selectively reduce the nitro group to an amine in an aqueous basic solution. The subsequent acidification, extraction, and recrystallization serve to isolate and purify the final product.
-
Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring.[3]
-
Add sodium bisulfite (9.76 mmol) to the solution and stir the reaction at room temperature for 15 minutes.[3]
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[4]
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[4]
-
Recrystallize the crude solid from a mixed solvent system of ether/hexane to yield pure 2-amino-5-bromophenol.[3][4]
Section 5: Applications in Drug Discovery
The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors, antibacterial agents, and CNS-active agents.[11][12] The specific substitution pattern of 2-(Aminomethyl)-5-bromophenol offers distinct advantages:
-
Vectorial Diversity: The meta-disposition of the aminomethyl and hydroxyl groups provides a unique spatial arrangement for probing protein binding pockets compared to ortho or para isomers.[11]
-
Flexible Linker: The -CH₂- group provides rotational flexibility, allowing the amine to adopt optimal orientations for hydrogen bonding or salt bridge formation within a target active site.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[13]
-
Synthetic Handle: As previously discussed, the bromine atom is a key site for late-stage functionalization via cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for scaffold-based drug discovery.
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-5-bromophenol is not widely available, data from analogous compounds like 2-Amino-5-bromophenol and other bromophenols allow for a reliable assessment of its potential hazards.[14][15]
| Hazard Information | Details | Source |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [14] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [14] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14][16]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[14][16]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]
Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Keep away from sources of ignition.[14][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures
-
If Inhaled: Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[14][16]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[14][16]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[14][16]
References
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PubChem. (n.d.). 2-Amino-5-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2023). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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